Cas no 359436-60-5 (3-Maleimidopropionic acid hydrazide)

3-Maleimidopropionic acid hydrazide is a heterobifunctional crosslinking reagent featuring a maleimide group and a hydrazide moiety. The maleimide group selectively reacts with thiols (e.g., cysteine residues) under mild conditions, while the hydrazide functionality enables conjugation with carbonyl groups, such as oxidized carbohydrates or aldehydes. This compound is particularly useful for site-specific protein labeling, antibody-drug conjugate (ADC) development, and biomolecule immobilization. Its water solubility and stability in aqueous buffers enhance its utility in bioconjugation applications. The spacer arm (propionic acid) provides sufficient distance between conjugated molecules, minimizing steric hindrance. Suitable for pH 6.5–7.5 reaction conditions, it offers efficient and controlled crosslinking in biochemical and biotechnological workflows.
3-Maleimidopropionic acid hydrazide structure
359436-60-5 structure
商品名:3-Maleimidopropionic acid hydrazide
CAS番号:359436-60-5
MF:C7H9N3O3
メガワット:183.16466
CID:293350
PubChem ID:4401583

3-Maleimidopropionic acid hydrazide 化学的及び物理的性質

名前と識別子

    • 3-Maleimidopropionic acid hydrazide
    • 1H-Pyrrole-1-propanoicacid, 2,5-dihydro-2,5-dioxo-, hydrazide
    • 3-(2,5-dioxopyrrol-1-yl)propanehydrazide
    • BMPH
    • CS-0365537
    • 359436-60-5
    • b-maleimidopropionic acid hydrazide
    • PATQAHLJQRPGRQ-UHFFFAOYSA-N
    • FT-0604090
    • E-MALEIMIDOPROPIONIC ACID HYDRAZIDE
    • SCHEMBL544989
    • AKOS006280968
    • DTXSID70402870
    • 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide
    • AMY21445
    • 3-Maleimidopropionicacidhydrazide
    • MDL: MFCD05865035
    • インチ: InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11)
    • InChIKey: PATQAHLJQRPGRQ-UHFFFAOYSA-N
    • ほほえんだ: O=C(NN)CCN1C(C=CC1=O)=O

計算された属性

  • せいみつぶんしりょう: 183.06400
  • どういたいしつりょう: 183.064
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 267
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 92.5A^2
  • 疎水性パラメータ計算基準値(XlogP): _1

じっけんとくせい

  • PSA: 92.50000
  • LogP: -0.67950

3-Maleimidopropionic acid hydrazide セキュリティ情報

  • ちょぞうじょうけん:Sealed in dry,2-8°C

3-Maleimidopropionic acid hydrazide 税関データ

  • 税関コード:2928000090
  • 税関データ:

    中国税関コード:

    2928000090

    概要:

    292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%

3-Maleimidopropionic acid hydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1436207-100mg
3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide
359436-60-5 95+%
100mg
¥3542.00 2024-05-16
Ambeed
A421001-100mg
3-Maleimidopropionic acid hydrazide
359436-60-5 95+%
100mg
$408.0 2024-04-19
A2B Chem LLC
AF60663-1g
E-MALEIMIDOPROPIONIC ACID HYDRAZIDE
359436-60-5
1g
$639.00 2024-04-20
Chemenu
CM374852-1g
3-Maleimidopropionic acid hydrazide
359436-60-5 95%+
1g
$*** 2023-05-30

3-Maleimidopropionic acid hydrazide 関連文献

3-Maleimidopropionic acid hydrazideに関する追加情報

Introduction to 3-Maleimidopropionic acid hydrazide (CAS No. 359436-60-5)

3-Maleimidopropionic acid hydrazide (CAS No. 359436-60-5) is a specialized organic compound that has garnered significant attention in the field of biochemical research and pharmaceutical development. This compound, characterized by its maleimide and hydrazide functional groups, exhibits unique chemical properties that make it a valuable tool in various molecular interactions, particularly in the context of protein labeling and cross-linking applications. The maleimide moiety, known for its high reactivity with thiol groups, and the hydrazide group, which can participate in Schiff base formation, contribute to its versatility in synthetic chemistry and biotechnology.

The utility of 3-maleimidopropionic acid hydrazide has been extensively explored in the development of probes and reagents for biochemical studies. Its ability to form stable covalent bonds with biomolecules has made it indispensable in techniques such as immunofluorescence labeling, where it is used to conjugate antibodies or other proteins with fluorophores for high-resolution imaging. Additionally, this compound plays a crucial role in the construction of biosensors and diagnostic tools, where its reactivity allows for the precise modification of surface molecules.

In recent years, advancements in drug discovery have highlighted the importance of 3-maleimidopropionic acid hydrazide as a building block for novel therapeutic agents. The compound's bifunctional nature enables the creation of conjugates that can simultaneously target multiple biological pathways or enhance drug delivery systems. For instance, researchers have leveraged its reactivity to develop targeted drug delivery vehicles that exploit the specific binding properties of maleimide groups to receptors overexpressed in tumor cells. This approach has shown promise in preclinical studies for improving the efficacy of chemotherapeutic agents while reducing systemic toxicity.

The hydrazide group in 3-maleimidopropionic acid hydrazide also contributes to its broad applicability. Hydrazides are known for their ability to undergo condensation reactions with carbonyl compounds, forming stable Schiff bases. This reaction mechanism has been utilized to create novel ligands for metal ions, which are essential in various catalytic processes and have potential applications in medicinal chemistry. For example, studies have demonstrated the use of derivatives of 3-maleimidopropionic acid hydrazide in designing metal-organic frameworks (MOFs) that exhibit enhanced selectivity and stability for small molecule binding.

Recent research has also explored the role of 3-maleimidopropionic acid hydrazide in modulating protein-protein interactions (PPIs). By incorporating this compound into designed peptides or proteins, scientists can investigate the dynamics of cellular signaling pathways with greater precision. The maleimide group serves as a handle for site-specific labeling, while the hydrazide moiety allows for further chemical modifications if needed. Such tools are invaluable in understanding complex biological networks and have implications for developing targeted therapies against diseases like cancer and neurodegenerative disorders.

The synthesis of 3-maleimidopropionic acid hydrazide typically involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps often include the formation of the maleimide ring through cyclization reactions and subsequent functionalization with a hydrazide group. Advances in synthetic methodologies have enabled more efficient routes to this compound, making it more accessible for industrial applications. Furthermore, green chemistry principles have been increasingly integrated into its synthesis to minimize environmental impact.

The safety profile of 3-maleimidopropionic acid hydrazide is another critical consideration in its application. While not classified as a hazardous material under standard regulatory guidelines, proper handling procedures must be followed to prevent unintended exposure. Personal protective equipment (PPE) such as gloves and lab coats is recommended during handling, and work should be conducted in well-ventilated areas or under fume hoods to ensure safety.

In conclusion, 3-maleimidopropionic acid hydrazide (CAS No. 359436-60-5) is a multifaceted compound with significant potential across multiple domains of biochemical research and pharmaceutical development. Its unique structural features enable diverse applications ranging from protein labeling to drug delivery systems, making it an indispensable tool for scientists working at the intersection of chemistry and biology. As research continues to uncover new ways to harness its properties, the utility of this compound is expected to expand further into uncharted territories of molecular science.

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